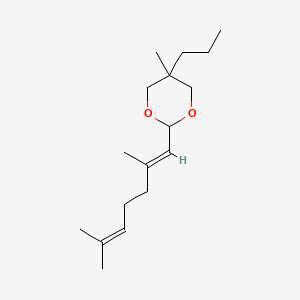
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide
Métodos De Preparación
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves several steps. One common method includes the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction conditions typically involve a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential as an insecticide makes it valuable in agricultural research for pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of fragrances and taste enhancers, contributing to the flavor and fragrance industry.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. In the case of its insecticidal properties, the compound likely disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter functions.
Comparación Con Compuestos Similares
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane can be compared with similar compounds such as:
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound is also used in fragrances and has similar insecticidal properties.
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol:
The uniqueness of this compound lies in its specific structural features and the range of its applications, making it a versatile compound in scientific research and industry.
Propiedades
Número CAS |
7212-99-9 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-5-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H30O2/c1-6-10-17(5)12-18-16(19-13-17)11-15(4)9-7-8-14(2)3/h8,11,16H,6-7,9-10,12-13H2,1-5H3/b15-11+ |
Clave InChI |
RIIZJSVMCGCUBU-RVDMUPIBSA-N |
SMILES isomérico |
CCCC1(COC(OC1)/C=C(\C)/CCC=C(C)C)C |
SMILES canónico |
CCCC1(COC(OC1)C=C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


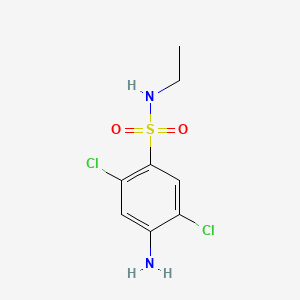
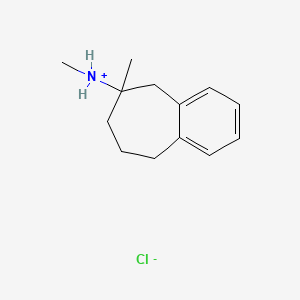
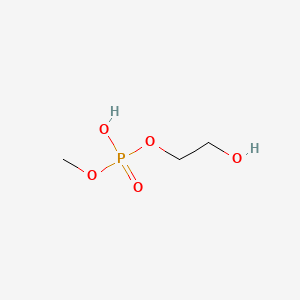
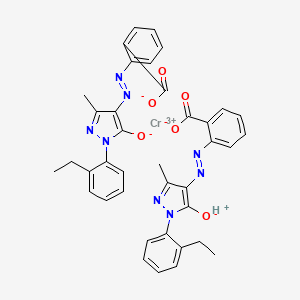
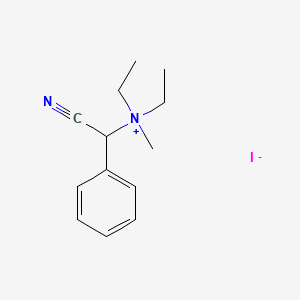

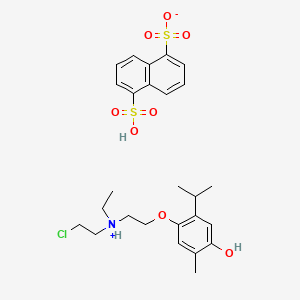
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
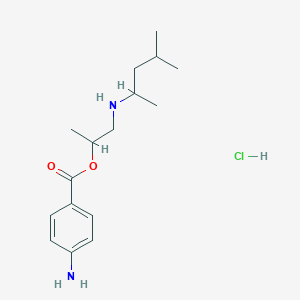
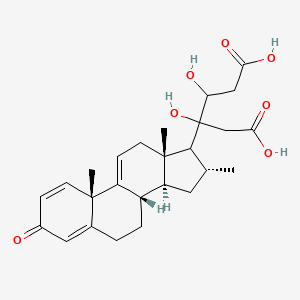
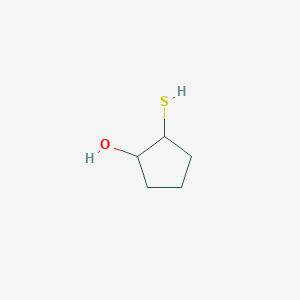
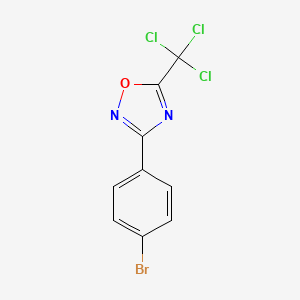
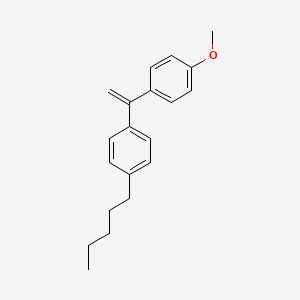
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
